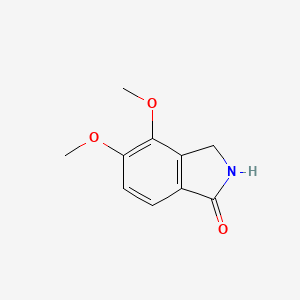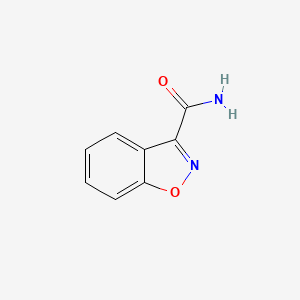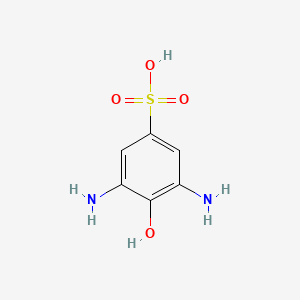![molecular formula C11H17N3 B1627666 N-méthyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)méthyl]amine CAS No. 879896-59-0](/img/structure/B1627666.png)
N-méthyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)méthyl]amine
Vue d'ensemble
Description
n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine is a compound that features a pyrrolidine ring attached to a pyridine ring through a methylamine linkage. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Applications De Recherche Scientifique
n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to kappa-opioid ligands. The KOR plays a crucial role in the regulation of pain, mood, and consciousness .
Mode of Action
n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine acts as an antagonist at the KOR Instead, it blocks the receptor and prevents it from being activated by other substances . This compound has a high affinity for human, rat, and mouse KOR .
Biochemical Pathways
Given its antagonistic action on the kor, it likely impacts pathways related to pain perception, mood regulation, and consciousness .
Result of Action
n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine has demonstrated antidepressant-like efficacy in a mouse forced-swim test . It also attenuated the behavioral effects of stress in a mouse social defeat stress assay . Furthermore, it showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference test .
Analyse Biochimique
Biochemical Properties
It has been found to have high affinity for human, rat, and mouse κ-opioid receptors This suggests that it may interact with these receptors and potentially influence their function
Cellular Effects
Preliminary studies suggest that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to have high affinity for κ-opioid receptors, suggesting that it may exert its effects at the molecular level through binding interactions with these receptors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine typically involves the reaction of 2-pyrrolidin-1-ylpyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2-pyrrolidin-1-ylpyridine, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine-pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine
- N-Methyl-2-pyrrolidinone
- N-Methylpyrrolidine
Uniqueness
n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain receptors or improved pharmacokinetic properties.
Propriétés
IUPAC Name |
N-methyl-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-12-9-10-4-5-13-11(8-10)14-6-2-3-7-14/h4-5,8,12H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGXBBZQYBQAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594600 | |
| Record name | N-Methyl-1-[2-(pyrrolidin-1-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-59-0 | |
| Record name | N-Methyl-1-[2-(pyrrolidin-1-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


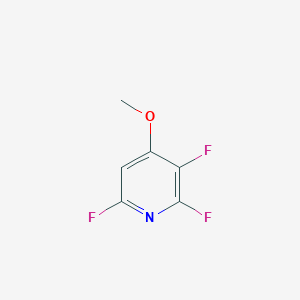
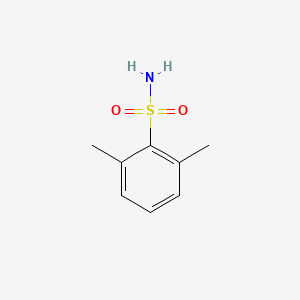
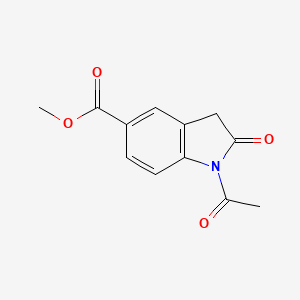
![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)
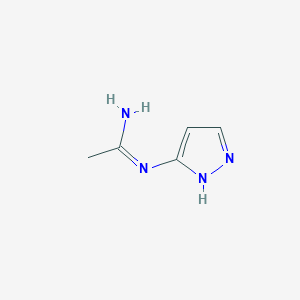
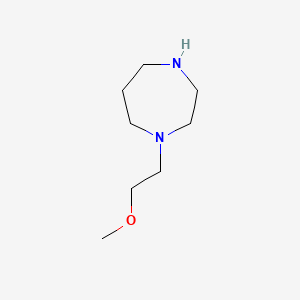

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride](/img/structure/B1627595.png)
